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Compound of Interest

Compound Name:
[1-(propan-2-yl)-1H-1,2,4-triazol-5-

yl]methanol

CAS No.: 111340-39-7

Cat. No.: B3375598

Get Quote

Executive Summary
This technical guide evaluates the binding affinity and Structure-Activity Relationship (SAR) of

1,2,3-triazole-based small molecules as inhibitors of Phosphoinositide 3-kinase (PI3K). While

early generation inhibitors like Wortmannin (covalent, toxic) and LY294002 (reversible, poor

bioavailability) established the therapeutic potential of this pathway, modern drug discovery has

pivoted toward nitrogen-rich heterocycles.

The 1,2,3-triazole scaffold, often synthesized via Click Chemistry (CuAAC), has emerged as a

superior bioisostere for amide bonds.[1] It offers enhanced metabolic stability and the ability to

orient substituents precisely into the PI3K affinity pocket and specificity pocket, unlocking

isoform-selective inhibition (e.g., sparing PI3K

to avoid insulin resistance while targeting PI3K

or

).
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Part 1: Mechanistic Basis & Binding Mode
The Triazole "Anchor" Strategy
In the ATP-binding pocket of PI3K, the 1,2,3-triazole ring does not merely act as a passive

linker. It actively contributes to binding affinity through:

Dipolar Interactions: The nitrogen atoms (N2/N3) act as weak Hydrogen Bond acceptors.

-Stacking: The aromatic character allows stacking with Tyr836 (PI3K

numbering).

Geometry: The 1,4-disubstitution pattern mimics a trans-amide bond, positioning the

"Warhead" (e.g., a quinazoline or pyridine ring) toward the hinge region (Val851) while

directing the "Tail" into the hydrophobic affinity pocket.

Diagram: PI3K Signaling & Inhibitor Intervention
The following diagram illustrates the PI3K/AKT/mTOR cascade and the precise intervention

point of ATP-competitive triazole inhibitors.
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Figure 1: The PI3K/AKT signaling cascade. Triazole inhibitors competitively bind to the ATP

pocket of the p110 catalytic subunit, preventing the conversion of PIP2 to PIP3.

Part 2: Comparative Analysis (Head-to-Head)
The following table contrasts historical benchmarks with modern triazole-based candidates.

Note the shift from "Pan-PI3K" activity to "Isoform Selective" profiles in the triazole series.
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Table 1: Binding Affinity & Potency Profile[2]
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Analyst Insight: The "NIH Series" (Compound 18) demonstrates the power of the triazole

scaffold. By using a 1,2,3-triazole linker, researchers achieved >10,000-fold selectivity for the

Beta isoform over Alpha, a critical feature for treating PTEN-deficient cancers without inducing

the hyperglycemia associated with PI3K

inhibition.

Part 3: Experimental Validation Protocols
To generate the data above, robust assays are required. We recommend a Competitive TR-

FRET Binding Assay over simple enzymatic activity assays (like ADP-Glo) for determining true
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binding constants (

), as it is less susceptible to artifacts from high ATP concentrations.

Protocol A: Time-Resolved FRET (TR-FRET) Binding
Assay
Objective: Measure the ability of a triazole compound to displace a fluorescent tracer from the

PI3K active site.
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Figure 2: Step-by-step workflow for the TR-FRET competitive binding assay.

Detailed Methodology
Buffer Preparation: Use 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, and 0.01% Brij-35. Critical: Fresh DTT (2 mM) must be added immediately
before use to maintain enzyme stability.

Reagent Mix:

PI3K Isoform: 5 nM final concentration (recombinant human p110/p85).

Detection Antibody: 2 nM Eu-labeled anti-GST or anti-His (matches the tag on the kinase).

Tracer: Kinase Tracer 314 (Invitrogen) or equivalent. Concentration should be at the

of the tracer (typically 5–20 nM) to ensure sensitivity.

Inhibitor Addition: Dispense 100 nL of the triazole inhibitor (10-point dose response) using an

acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (<1% final DMSO).
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Equilibration: Incubate for 60 minutes at room temperature in the dark.

Detection: Measure Fluorescence Resonance Energy Transfer on a multimode plate reader

(e.g., EnVision).

Calculation: The HTRF Ratio = (Emission @ 665 nm / Emission @ 620 nm)

10,000.

Data Fit: Plot % Inhibition vs. Log[Compound] and fit to a 4-parameter logistic model to

determine IC50.

Protocol B: Self-Validation (Quality Control)
To ensure trustworthiness (E-E-A-T), every plate must include:

Z' Factor Calculation: Must be > 0.5. (Formula:

).

Reference Standard: Include a ZSTK474 control curve. If the IC50 of ZSTK474 deviates >2-

fold from historical mean (e.g., shifts from 16 nM to 50 nM), the run is invalid.

Part 4: Structure-Activity Relationship (SAR)
Insights
The Hinge Binding Region
Successful triazole inhibitors (like Compound 194) typically attach a heterocycle (pyridine,

indazole, or quinazoline) to the N1 position of the triazole.

Mechanism: This heterocycle forms the critical Hydrogen Bond with the backbone amide of

Val851 (in PI3K

).

Optimization: Substitution at the C4 position of the triazole allows the molecule to extend into

the "affinity pocket."

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3375598?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Affinity Pocket (Selectivity Filter)
The 1,2,3-triazole ring serves as a rigid linker that orients the "tail" group.

PI3K

Selectivity: Requires H-bond donors that interact with Gln859 or Ser774.

PI3K

Selectivity: Achieved by bulky hydrophobic groups (e.g., 2-methyl-3-trifluoromethylbenzyl)
attached via the triazole. This exploits the flexibility of the non-conserved region near
Asp856.

Metabolic Stability
Replacing the amide linker (common in early inhibitors) with a 1,2,3-triazole significantly

improves half-life (

). The triazole ring is resistant to hydrolysis and oxidative cleavage by cytochrome P450
enzymes, a common failure point for earlier generation quinazoline-amide inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3375598/docs#binding-affinity-sar-guide-triazole-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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